N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide
Description
Chemical Structure: The compound features a central thiazole ring fused with a 1,3,4-oxadiazole moiety substituted with a thiophen-2-yl group. The thiazole nitrogen is conjugated to a 2-propoxybenzamide group via an imine bond (Z-configuration).
Molecular Formula: C₂₀H₁₈N₄O₃S₂.
Molecular Weight: 426.5 g/mol.
Key Features:
Properties
Molecular Formula |
C20H18N4O3S2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-2-propoxybenzamide |
InChI |
InChI=1S/C20H18N4O3S2/c1-3-10-26-14-8-5-4-7-13(14)18(25)23-20-21-12(2)16(29-20)19-22-17(24-27-19)15-9-6-11-28-15/h4-9,11H,3,10H2,1-2H3,(H,21,23,25) |
InChI Key |
GKEJBTXMQVVJJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C3=NC(=NO3)C4=CC=CS4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives . The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines .
Scientific Research Applications
N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide involves its interaction with various molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, the thiazole ring can inhibit certain kinases, while the oxadiazole ring can interact with DNA, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues from Published Literature
The compound shares structural motifs with thiazole- and thiadiazole-based derivatives. Key analogs include:
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
- Molecular Formula : C₂₁H₂₀N₄O₂S.
- Molecular Weight : 392.48 g/mol.
- Key Differences: Replaces oxadiazole with a thiadiazole ring. Substituted with a 3-methylphenyl group and dimethylamino-acryloyl moiety. Lower molecular weight (392.48 vs. 426.5) may improve solubility but reduce target affinity .
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h)
- Molecular Formula : C₂₀H₁₆ClN₄O₂S.
- Molecular Weight : 413.89 g/mol.
- Lacks the thiophene-oxadiazole system, reducing aromatic interactions .
Positional Isomer: 4-Propoxybenzamide Derivative
Physicochemical Properties Comparison
| Compound | Molecular Weight | Key Substituents | Heterocycles Present |
|---|---|---|---|
| Target Compound | 426.5 | 2-propoxy, thiophen-2-yl | Thiazole, 1,3,4-oxadiazole |
| 4g | 392.48 | 3-methylphenyl, dimethylamino-acryloyl | Thiadiazole |
| 4h | 413.89 | 3-chlorophenyl, dimethylamino-acryloyl | Thiadiazole |
| 4-Propoxy Isomer | 426.5 | 4-propoxy, thiophen-2-yl | Thiazole, 1,3,4-oxadiazole |
Implications of Structural Variations
- Thiophene vs. Phenyl/Chlorophenyl : Thiophene’s electron-rich nature may enhance binding to metalloenzymes or aromatic receptors compared to phenyl derivatives.
- Oxadiazole vs. Thiadiazole : Oxadiazole’s bioisosteric replacement of ester groups improves metabolic stability, while thiadiazole may offer stronger hydrogen-bonding capacity .
Biological Activity
N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide, with CAS number 1144465-47-3, is a complex organic compound featuring multiple heterocyclic rings. Its unique structure suggests a potential for diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 426.5 g/mol. The compound incorporates thiazole and oxadiazole moieties, known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O3S2 |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 1144465-47-3 |
Biological Activity Overview
Research indicates that compounds containing thiazole and oxadiazole structures exhibit a range of biological activities including:
- Antimicrobial Activity : Various studies have shown that derivatives of oxadiazole possess significant antibacterial and antifungal properties. For instance, the presence of thiophene enhances the antimicrobial efficacy of the compound by improving its interaction with microbial membranes .
- Anticancer Properties : Preliminary investigations suggest that this compound may exhibit anticancer effects by inhibiting specific cellular pathways involved in tumor growth. The mechanism likely involves modulation of enzyme activity or receptor interactions.
- Anti-inflammatory Effects : Compounds with similar structural frameworks have been reported to reduce inflammation through inhibition of pro-inflammatory cytokines .
Antimicrobial Studies
A study conducted on structurally similar compounds demonstrated that thiazole and oxadiazole derivatives effectively inhibited pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis and function.
Anticancer Research
In vitro studies have indicated that this compound exhibits cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through activation of caspase pathways .
Anti-inflammatory Activity
A recent investigation into the anti-inflammatory potential of similar compounds revealed significant inhibition of nitric oxide production in macrophages. This suggests that the compound may modulate inflammatory responses effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
